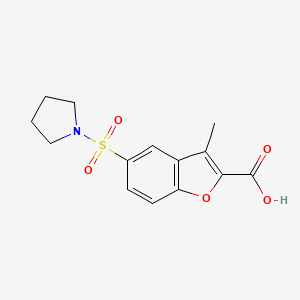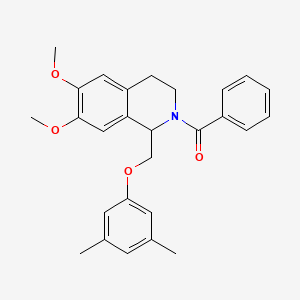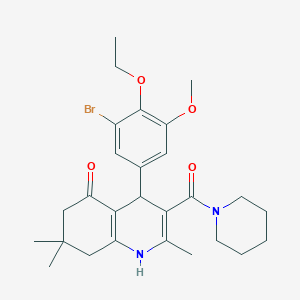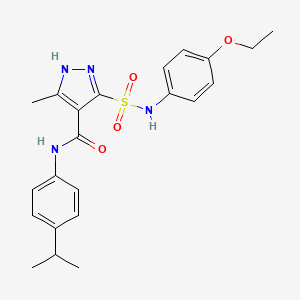
3-Methyl-5-(pyrrolidine-1-sulfonyl)-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(pyrrolidine-1-sulfonyl)-1-benzofuran-2-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring, a carboxylic acid group, and a sulfonyl group attached to a pyrrolidine ring, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(pyrrolidine-1-sulfonyl)-1-benzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the methyl group at the 3-position. The sulfonyl group is then introduced via sulfonylation reactions, and finally, the carboxylic acid group is added through carboxylation reactions. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize efficiency and minimize waste, using advanced techniques like automated reactors and real-time monitoring systems.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(pyrrolidine-1-sulfonyl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments and different solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties.
Scientific Research Applications
3-Methyl-5-(pyrrolidine-1-sulfonyl)-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Methyl-5-(pyrrolidine-1-sulfonyl)-1-benzofuran-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules, while the benzofuran ring can intercalate with DNA or interact with protein active sites.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid: This compound shares the sulfonyl and pyrrolidine groups but differs in the presence of a boronic acid group instead of a carboxylic acid group.
5-(Pyrrolidine-1-sulfonyl)-1-benzofuran-2-carboxylic acid: Similar structure but lacks the methyl group at the 3-position.
Uniqueness
3-Methyl-5-(pyrrolidine-1-sulfonyl)-1-benzofuran-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a sulfonyl group and a carboxylic acid group allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H15NO5S |
|---|---|
Molecular Weight |
309.34 g/mol |
IUPAC Name |
3-methyl-5-pyrrolidin-1-ylsulfonyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO5S/c1-9-11-8-10(21(18,19)15-6-2-3-7-15)4-5-12(11)20-13(9)14(16)17/h4-5,8H,2-3,6-7H2,1H3,(H,16,17) |
InChI Key |
IOIKVHZLPIOZFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O |
solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11208465.png)
![5-[(E)-2-(4-bromophenyl)ethenyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B11208469.png)
![9-Chloro-2-(3-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11208472.png)
![2-(2,4-dichlorophenoxy)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11208479.png)
![3-amino-N-(4-fluorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11208487.png)

![5-bromo-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B11208508.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11208524.png)

![Methyl 5-bromo-3-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-1-benzofuran-2-carboxylate](/img/structure/B11208530.png)

![7-(3-chlorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11208542.png)

